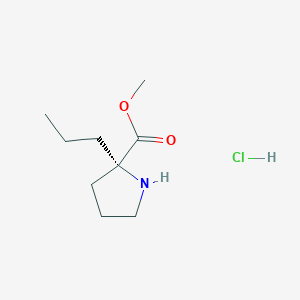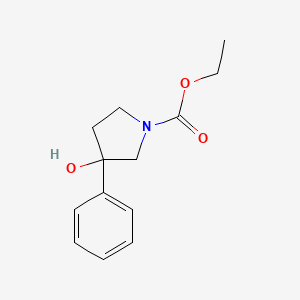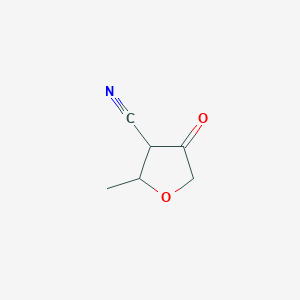![molecular formula C8H4BrF2NO2 B11718908 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11718908.png)
6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-difluorobenzoic acid with bromine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (e.g., K3PO4), and solvents (e.g., toluene, THF).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators. Its fluorine atoms can enhance binding affinity and metabolic stability.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with target proteins, enhancing binding affinity. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- 6-Chloro-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Iodo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-5,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Comparison: Compared to its analogs, 6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can influence the compound’s reactivity, binding affinity, and stability. For instance, fluorine atoms can enhance metabolic stability, while bromine atoms can improve binding interactions with target proteins.
Properties
IUPAC Name |
6-bromo-5,8-difluoro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO2/c9-3-1-4(10)8-7(6(3)11)12-5(13)2-14-8/h1H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIRTXJFKZELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)


![(13R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B11718852.png)


![(1R,2S,4S)-N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B11718871.png)
![Ethanone, 1-[1,4-dihydro-1-(phenylmethyl)-3-pyridinyl]-](/img/structure/B11718876.png)

![(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B11718890.png)




